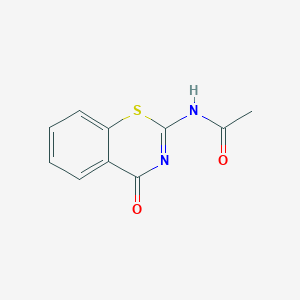

N-(4-oxo-1,3-benzothiazin-2-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2S |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

N-(4-oxo-1,3-benzothiazin-2-yl)acetamide |

InChI |

InChI=1S/C10H8N2O2S/c1-6(13)11-10-12-9(14)7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H,11,12,13,14) |

InChI Key |

IWJVWMRNUZDTCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=O)C2=CC=CC=C2S1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 4 Oxo 1,3 Benzothiazin 2 Yl Acetamide

Established Synthetic Routes to the 1,3-Benzothiazin-4-one Core

The synthesis of the 1,3-benzothiazin-4-one core can be achieved through several methodologies, with the choice of route often depending on the desired substitution pattern. A prevalent and efficient method involves a one-pot, three-component condensation reaction. nih.gov This approach typically utilizes thiosalicylic acid, an amine, and an aldehyde. nih.gov The reaction proceeds via the initial formation of a Schiff base from the amine and aldehyde, which then undergoes cyclocondensation with thiosalicylic acid to furnish the 2,3-disubstituted-2,3-dihydro-4H-1,3-benzothiazin-4-one ring system. nih.goveaspublisher.com Toluene is often employed as the solvent, and the reaction is carried out under reflux conditions. nih.gov

Another established route commences from anthranilic acid derivatives. For instance, 2-alkylthio-4H-3,1-benzothiazin-4-ones can be prepared from anthranilic acid in a two-step process. nih.gov This involves the formation of dithiocarbamates from anthranilic acid, carbon disulfide, and alkyl halides, followed by cyclocondensation using acetic anhydride (B1165640). nih.gov These 2-alkylthio derivatives can then serve as versatile intermediates for further modifications. nih.gov

Furthermore, a novel synthetic pathway to benzothiazinones has been developed using thiourea (B124793) intermediates. nih.govresearchgate.net This method starts with a substituted 2-chlorobenzoic acid, which is activated to its acid chloride. Subsequent reaction with an N,N-dialkyl thiourea derivative leads to the formation of the thiazinone ring in a single step. nih.govresearchgate.net This approach is advantageous as it introduces both the nitrogen and sulfur atoms of the heterocyclic ring simultaneously. nih.govresearchgate.net

A summary of key synthetic approaches to the 1,3-benzothiazin-4-one core is presented in the table below.

| Starting Materials | Reagents and Conditions | Product Type |

| Thiosalicylic acid, amine, aldehyde | Toluene, reflux | 2,3-Disubstituted-2,3-dihydro-1,3-benzothiazin-4-ones |

| Anthranilic acid, carbon disulfide, alkyl halide | 1. Formation of dithiocarbamate (B8719985) 2. Acetic anhydride | 2-Alkylthio-4H-3,1-benzothiazin-4-ones |

| Substituted 2-chlorobenzoic acid, N,N-dialkyl thiourea | 1. Thionyl chloride 2. Toluene, heat | 2-Dialkylamino-1,3-benzothiazin-4-ones |

Approaches for the Synthesis of N-(4-oxo-1,3-benzothiazin-2-yl)acetamide and Related Derivatives

The synthesis of this compound and its analogues can be accomplished through various strategies, often building upon the established methods for constructing the core benzothiazinone ring.

Condensation reactions are fundamental to the synthesis of the 1,3-benzothiazin-4-one scaffold and can be adapted to introduce the desired functionality at the 2-position. A direct synthesis of a related compound, 4H-1,3-Benzothiazine-2-acetamide, 4-oxo-N-phenyl-, has been reported from the reaction of 2-cyanoacetanilide with thiosalicylic acid. chemicalbook.com While this provides an N-phenylacetamide derivative, the underlying principle of using a pre-functionalized open-chain precursor that cyclizes with a thiosalicylic acid component is a key strategy.

General condensation reactions that lead to 2-amino-1,3-benzothiazin-4-ones can be considered as precursors for this compound. The subsequent acylation of the 2-amino group would yield the target compound.

Multi-step synthetic sequences offer greater flexibility in the synthesis of this compound and its derivatives, allowing for the introduction of various substituents on the benzothiazinone ring. A common strategy involves the initial construction of a 2-substituted benzothiazinone, which is then chemically modified.

One such approach involves the synthesis of 2-amino-4H-3,1-benzothiazin-4-ones from methyl 2-thioureidobenzoates, 2-thioureidobenzoic acids, or 2-thioureidobenzamides under different reaction conditions. nih.gov The resulting 2-amino-4H-3,1-benzothiazin-4-one can then be acylated with acetic anhydride or acetyl chloride to afford this compound.

Another versatile multi-step approach utilizes 2-alkylthio-4H-3,1-benzothiazin-4-ones as intermediates. nih.gov These compounds can be converted to 2-amino derivatives, which are then acylated. nih.gov This strategy allows for the synthesis of a variety of N-acyl derivatives by simply changing the acylating agent.

The synthesis of 2-acylamino-4-halothiazoles from a Boc-protected 2-aminothiazol-4(5H)-one intermediate provides a conceptual parallel for the synthesis of this compound. nih.gov This suggests that a protected 2-amino-1,3-benzothiazin-4-one could be a valuable intermediate for the synthesis of the target molecule.

Functionalization and Derivatization Strategies at Key Positions

Further chemical diversity can be introduced into the this compound scaffold through functionalization at various positions of the benzothiazinone ring.

The nitrogen atom at the 3-position of the 1,3-benzothiazin-4-one ring is a common site for derivatization. N-substituted benzothiazinones can be readily prepared using the one-pot, three-component reaction by varying the primary amine component. nih.gov For example, using amines such as N-(3-aminopropyl)piperidine, 4-(2-aminoethyl)morpholine, or 1-(2-aminoethyl)piperidine allows for the introduction of diverse N-substituents. nih.gov

The table below illustrates some examples of N-substituents introduced via this methodology.

| Amine Component | Resulting N-Substituent at Position 3 |

| N-(3-aminopropyl)piperidine | 3-(piperidin-1-yl)propyl |

| 4-(2-aminoethyl)morpholine | 2-morpholinoethyl |

| 1-(2-aminoethyl)piperidine | 2-(piperidin-1-yl)ethyl |

The 2-position of the benzothiazinone ring is another key site for chemical modification, allowing for the introduction of a wide range of functional groups. As previously mentioned, 2-alkylthio-4H-3,1-benzothiazin-4-ones are versatile intermediates that can be converted to 2-amino derivatives. nih.gov These 2-amino compounds can then be further functionalized.

The synthesis of 8-nitrobenzothiazinones (BTZs), a class of potent antimycobacterial agents, often involves modifications at the 2-position. nih.govnih.gov These syntheses typically start from substituted 2-chlorobenzoyl chlorides which are treated with a thiocyanate (B1210189) salt to form an acylisothiocyanate intermediate. This intermediate then reacts with a secondary amine to form a thiourea that undergoes ring closure. nih.gov This pathway allows for the introduction of various secondary amine-derived substituents at the 2-position. researchgate.net

Examples of substituents introduced at the 2-position of the benzothiazinone ring are shown in the table below.

| Synthetic Intermediate/Precursor | Reagent/Reaction Condition | Substituent at Position 2 |

| 2-Alkylthio-4H-3,1-benzothiazin-4-one | Amination | Amino |

| Acylisothiocyanate | Secondary amine | Substituted amino |

Side-chain Elaboration of the Acetamide (B32628) Moiety

The acetamide side-chain of this compound offers significant potential for structural modification. The presence of an active methylene (B1212753) group, flanked by the carbonyl and the benzothiazine ring, allows for a variety of chemical transformations. These include alkylation, acylation, and condensation reactions, which provide pathways to a diverse range of derivatives.

One of the primary approaches to side-chain elaboration involves the deprotonation of the active methylene group to form a carbanion, which can then react with various electrophiles. The acidity of the methylene protons is enhanced by the adjacent electron-withdrawing carbonyl group and the heterocyclic ring system, facilitating these reactions under relatively mild basic conditions.

Furthermore, condensation reactions with aldehydes and ketones, such as the Knoevenagel and Claisen-Schmidt condensations, can be employed to introduce new carbon-carbon double bonds. rsc.orgwikipedia.org These reactions are typically catalyzed by bases and lead to the formation of α,β-unsaturated carbonyl compounds, which can serve as versatile intermediates for further derivatization.

The Mannich reaction represents another valuable method for the functionalization of the acetamide side-chain. This one-pot, three-component reaction involves the aminoalkylation of the active methylene group with formaldehyde (B43269) and a primary or secondary amine, introducing an aminomethyl substituent.

The active methylene group in this compound can be readily alkylated by treatment with a suitable base to generate a nucleophilic carbanion, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to control the degree of alkylation and prevent side reactions. Common bases used for this purpose include sodium hydride, potassium carbonate, and cesium carbonate, in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

The reaction proceeds via an SN2 mechanism, and a variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and functionalized halides. This allows for the introduction of a wide range of substituents at the α-position of the acetamide side-chain, leading to the synthesis of a library of derivatives with modified steric and electronic properties.

| Entry | N-Heterocyclic Acetamide | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| 1 | N-(Thiazol-2-yl)acetamide | Benzyl bromide | NaH | DMF | N-(Thiazol-2-yl)-2-phenylacetamide | 78 |

| 2 | N-(Benzimidazol-2-yl)acetamide | Ethyl iodide | K₂CO₃ | Acetonitrile | N-(Benzimidazol-2-yl)butanamide | 65 |

| 3 | N-(Pyrimidin-2-yl)acetamide | Methyl iodide | Cs₂CO₃ | DMF | N-(Pyrimidin-2-yl)propanamide | 85 |

Condensation reactions provide an effective means of extending the carbon framework of the acetamide side-chain. The Knoevenagel and Claisen-Schmidt condensations involve the reaction of the active methylene group with aldehydes or ketones in the presence of a base, leading to the formation of α,β-unsaturated derivatives, often referred to as chalcones when aromatic aldehydes are used. scienceopen.comacs.orgijeas.orgnih.govresearchgate.net

These reactions are typically catalyzed by bases such as sodium hydroxide, potassium hydroxide, or piperidine (B6355638). The resulting enones are valuable synthetic intermediates that can undergo a variety of further transformations, including Michael additions, cycloadditions, and reductions, providing access to a wide array of complex molecular architectures.

| Entry | N-Acetyl Heterocycle | Aldehyde | Base | Solvent | Product | Yield (%) |

| 1 | N-Acetyl-benzimidazole | 4-Nitrobenzaldehyde | NaOH | Ethanol | (E)-N-(Benzimidazol-2-yl)-3-(4-nitrophenyl)acrylamide | 82 |

| 2 | 2-Acetyl-naphthalene | Benzaldehyde | KOH | Methanol | (E)-1-(Naphthalen-2-yl)-3-phenylprop-2-en-1-one | 88 |

| 3 | N-Acetyl-1-methylpyrrole | 4-Chlorobenzaldehyde | NaOH | Methanol | (E)-3-(4-Chlorophenyl)-1-(1-methylpyrrol-2-yl)prop-2-en-1-one | 75 |

The Mannich reaction allows for the introduction of an aminomethyl group onto the active methylene of the acetamide side-chain. This three-component condensation involves the reaction of the N-acetylated benzothiazine with formaldehyde and a primary or secondary amine, typically in the presence of an acid catalyst.

The resulting Mannich bases are versatile intermediates that can be used in a variety of subsequent transformations. For example, they can be subjected to Hoffmann elimination to generate α,β-unsaturated compounds or used as precursors for the synthesis of more complex heterocyclic systems.

| Entry | Substrate | Amine | Product | Yield (%) |

| 1 | 2-(Thiazol-4-yl)-1H-benzimidazole | Piperazine | 2-(Thiazol-4-yl)-1H-benzimidazole-2-methylene piperazine | 90 |

| 2 | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide | Piperidine | 2-Chloro-N-(5-(piperidin-1-ylmethylthio)-1,3,4-thiadiazol-2-yl)acetamide | - |

Exploration of Biological Activities and Molecular Mechanisms of N 4 Oxo 1,3 Benzothiazin 2 Yl Acetamide Analogues

Antifungal Activity Profiles and Cellular Targets

The increasing prevalence of fungal infections and the rise of antifungal resistance necessitate the discovery of novel therapeutic agents. Derivatives of N-(4-oxo-1,3-benzothiazin-2-yl)acetamide have been investigated for their potential to address this need.

Spectrum of Antifungal Activity of this compound Derivatives

Research has demonstrated that N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives exhibit notable antifungal activity against a range of pathogenic fungi. nih.govresearchgate.net Similarly, a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated for their antimicrobial properties. nih.govresearchgate.net The antifungal activity of these compounds was tested against eight different fungal species, revealing a broad spectrum of action. nih.gov

Some of the tested compounds displayed potent activity, with one of the most active compounds exhibiting a Minimal Inhibitory Concentration (MIC) in the range of 10.7–21.4 μmol mL⁻¹ × 10⁻². nih.gov The antifungal efficacy of these derivatives was found to be superior to that of the reference antifungal agents bifonazole (B1667052) and ketoconazole. researchgate.net

Table 1: Antifungal Activity of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide/acetamide (B32628) Derivatives

| Fungal Species |

|---|

| Aspergillus fumigatus (human isolate) |

| Aspergillus ochraceus (ATCC 1008) |

| Aspergillus niger (ATCC 6275) |

| Aspergillus versicolor (ATCC 11730) |

| Penicillium funiculosum (ATCC 1012) |

| Penicillium ochrochloron (ATCC 9112) |

| Trichoderma viride (IAM 5061) |

| Candida albicans (ATCC 10231) |

Data derived from studies on N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides and acetamides, which share a related structural motif. nih.govresearchgate.net

Proposed Mechanisms of Antifungal Action

The precise molecular mechanisms underlying the antifungal activity of this compound derivatives are still under investigation. However, for the structurally related N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides, molecular docking studies have provided insights into a probable mechanism. These in silico analyses suggest that the compounds may exert their antifungal effects by inhibiting the fungal enzyme 14α-lanosterol demethylase (ERG11) of Candida albicans. nih.gov This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal growth.

Monoamine Oxidase B (MAO-B) Inhibition by Benzothiazinone Compounds

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders. Benzothiazinone compounds have shown promise as potent and selective MAO-B inhibitors.

Elucidation of MAO-B Inhibitory Potency

A series of 2H-1,4-benzothiazin-3(4H)-ones have been synthesized and evaluated as in vitro inhibitors of human MAO-A and MAO-B. nih.govresearchgate.net The results indicated that these benzothiazinones are more potent inhibitors of MAO-B than MAO-A. nih.govresearchgate.net Several of the most potent inhibitors exhibited IC₅₀ values in the nanomolar range for MAO-B. nih.govresearchgate.net For instance, some derivatives displayed IC₅₀ values of 0.0027 µM, 0.0082 µM, 0.0096 µM, and 0.0041 µM for MAO-B. nih.gov In another study, related benzothiazole-hydrazone derivatives also showed significant selective inhibitory activity against hMAO-B, with the most active compound having an IC₅₀ value of 0.060 µM. mdpi.com

Table 2: MAO-B Inhibitory Potency of Selected Benzothiazinone and Benzothiazole (B30560) Analogues

| Compound Type | Derivative | MAO-B IC₅₀ (µM) |

|---|---|---|

| 2H-1,4-Benzothiazin-3(4H)-one | 1b | 0.0027 |

| 2H-1,4-Benzothiazin-3(4H)-one | 1c | 0.0082 |

| 2H-1,4-Benzothiazin-3(4H)-one | 1d | 0.0096 |

| 2H-1,4-Benzothiazin-3(4H)-one | 1h | 0.0041 |

| Benzothiazole-hydrazone | 3e | 0.060 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.govmdpi.com

Molecular Basis of MAO-B Interaction and Inhibition Kinetics

To understand the molecular interactions between these inhibitors and the MAO-B enzyme, molecular docking studies have been employed. nih.govresearchgate.net These studies provide insights into the binding modes and interactions of the 2H-1,4-benzothiazin-3(4H)-ones with the active site of MAO. nih.govresearchgate.net

Enzyme kinetic studies have been conducted to determine the mechanism of MAO-B inhibition. For a highly active benzothiazole-hydrazone derivative, Lineweaver-Burk plot analysis revealed a non-competitive type of inhibition. mdpi.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com The inhibition constant (Ki) for this compound was calculated to be 0.061 µM. mdpi.com In other studies with related compounds, a competitive reversible-type inhibition mechanism has also been observed. nih.gov

Adenosine (B11128) A2A Receptor Antagonism and Signaling Modulation

The adenosine A2A receptor is a G-protein coupled receptor that has been identified as a therapeutic target for various conditions. Interestingly, certain 4H-3,1-benzothiazin-4-ones have been investigated as dual-target agents that not only inhibit MAO-B but also act as antagonists of the adenosine A2A receptor. nih.govresearchgate.net

Activation of the adenosine A2A receptor is coupled to G stimulatory proteins, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). nih.govmdpi.com As antagonists, the benzothiazinone derivatives would block the binding of the endogenous ligand, adenosine, to the A2A receptor, thereby preventing this downstream signaling cascade. The modulation of the A2A receptor can influence various signaling pathways, including those involving protein kinase A (PKA) and mitogen-activated protein kinase (MAPK). nih.govmdpi.com By antagonizing the A2A receptor, these compounds can interfere with these signaling pathways, which may contribute to their therapeutic effects.

Receptor Binding Affinities and Selectivity of Benzothiazinone Ligands

Research into 2-(acyl)amino-4H-3,1-benzothiazin-4-ones, which are close structural analogues of this compound, has identified them as a novel class of adenosine receptor (AR) antagonists. nih.gov These compounds are structurally distinct from traditional xanthine (B1682287) and adenine-based antagonists. nih.gov

A study of these benzothiazinone derivatives revealed varied binding affinities and selectivity profiles across human (h) and rat (r) adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). For instance, the compound 6-Methyl-2-benzoylamino-4H-3,1-benzothiazin-4-one was identified as a balanced antagonist with affinity for all human subtypes. nih.gov In contrast, it displayed high potency and selectivity for the A₁ receptor in rats. nih.gov Another analogue, 2-(4-Methylbenzoylamino)-4H-3,1-benzothiazin-4-one, proved to be a potent antagonist at human A₂ₐ and A₃ receptors, with Kᵢ values of 68.8 nM and 23.0 nM respectively, while showing high selectivity over other human AR subtypes. nih.gov

| Compound | Receptor Subtype (human) | Binding Affinity (Kᵢ, nM) |

| 6-Methyl-2-benzoylamino-4H-3,1-benzothiazin-4-one | hA₁ | 65.6 |

| hA₂ₐ | 120 | |

| hA₂ₑ | 360 | |

| hA₃ | 30.4 | |

| 2-(4-Methylbenzoylamino)-4H-3,1-benzothiazin-4-one | hA₂ₐ | 68.8 |

| hA₃ | 23.0 |

Data sourced from a study on 2-(acyl)amino-4H-3,1-benzothiazin-4-ones. nih.gov

Impact on A₂ₐAR-mediated Intracellular Signaling Pathways (e.g., cAMP accumulation)

The A₂ₐ adenosine receptor (A₂ₐAR) is a G-protein-coupled receptor that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). As the benzothiazinone analogues have been identified as antagonists of the A₂ₐAR, their mechanism of action involves blocking this signaling cascade. nih.gov By competitively binding to the A₂ₐ receptor, these ligands prevent adenosine from activating it. Consequently, they inhibit the associated downstream signal transduction, leading to a reduction or prevention of cAMP accumulation that would normally be triggered by receptor agonism.

Antiproliferative and Cytotoxic Activities in In Vitro Cancer Models

Analogues featuring the benzothiazole, thiazolidinone, and benzothiazine scaffolds have demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines.

The cytotoxic potential of these related compounds has been evaluated in numerous human cancer cell lines. A series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives showed potent activity against cervical cancer (HeLa), lung carcinoma (A549), and glioblastoma (U87) cells, with one derivative exhibiting an IC₅₀ value of 1.3 µM against HeLa cells. ijcce.ac.ir Phenylacetamide derivatives containing a benzothiazole nucleus have also been tested against pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3) and paraganglioma cells, where they induced a marked reduction in cell viability at low micromolar concentrations. mdpi.com Furthermore, other related heterocyclic compounds, such as benzimidazole (B57391) derivatives, have shown cytotoxicity against breast cancer (MDA-MB-231) and ovarian cancer (SKOV3) cell lines. mdpi.com

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀) |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-...acetamide analogue | HeLa (cervical) | 1.3 µM |

| Phenylacetamide-benzothiazole derivatives | AsPC-1, Capan-2, BxPC-3 (pancreatic) | Active at low µM concentrations |

| Benzimidazole-oxadiazole derivative 10 | MDA-MB-231 (breast) | 10.49 µM |

| Benzimidazole-oxadiazole derivative 13 | SKOV3 (ovarian) | 12.18 µM |

| Thiazin-4-one derivative | MCF-7 (breast) | 23.2 µM |

Data compiled from studies on various benzothiazole, thiazole (B1198619), and benzimidazole analogues. ijcce.ac.irmdpi.commdpi.commdpi.com

The cytotoxic effects of these compounds are often mediated by the induction of programmed cell death (apoptosis) and interference with the cell division cycle. Studies on 1,4-benzothiazine analogues have shown they induce apoptosis through the activation of key executioner enzymes like caspase-8 and caspase-3. nih.gov Similarly, certain thiazole derivatives have been found to activate caspase 3, reduce mitochondrial membrane potential, and generate reactive oxygen species (ROS), all of which are hallmarks of apoptosis. ijcce.ac.ir

In addition to apoptosis, cell cycle arrest is a common mechanism. Several related heterocyclic structures have been shown to cause cells to accumulate in the G2/M phase of the cell cycle, thereby halting cell proliferation. nih.gov For example, a new 1,3,4-thiadiazole (B1197879) derivative was found to arrest breast cancer cells at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.gov Another study on a thiazin-4-one derivative confirmed its ability to induce apoptosis in MCF-7 breast cancer cells, with flow cytometric analysis showing a significant increase in both early and late apoptotic cell populations. mdpi.com

Other Emerging Biological Activities

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activities. A series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were evaluated against eight bacterial and eight fungal species, with some compounds showing potent activity. nih.gov Other related structures, such as N-(1,3,4-oxadiazol-2-yl)benzamides, have been identified as having highly potent activity against clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov

A particularly notable activity for benzothiazinones is their potent effect against Mycobacterium tuberculosis. Benzothiazinones (BTZs) are a class of nitroaromatic molecules that kill M. tuberculosis at very low concentrations, with the lead compound BTZ043 having an MIC of 1 ng/mL. nih.gov These compounds act as prodrugs that are activated within the mycobacteria to form a covalent adduct with a cysteine residue in the essential enzyme DprE1, which is critical for mycobacterial cell wall synthesis. nih.govplos.org This potent and specific mechanism makes BTZ analogues a promising class of therapeutics for combating tuberculosis. researchgate.netresearchgate.netnih.gov

| Compound Class | Organism | Activity (MIC) |

| N-(1,3,4-oxadiazol-2-yl)benzamides | MRSA, VRE, L. monocytogenes | As low as 0.25 µg/mL |

| N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]...acetamide | Various bacteria & fungi | 10.7–21.4 µmol/mL × 10⁻² |

| Benzothiazinone (BTZ043) | Mycobacterium tuberculosis | 1 ng/mL |

Data from studies on various heterocyclic antimicrobial agents. nih.govnih.govnih.gov

Inhibitory Potential Against Other Biological Targets

Beyond their primary investigated activities, analogues of this compound have been explored for their inhibitory potential against a variety of other biological targets. These investigations have revealed a broad spectrum of activity, encompassing antimicrobial, anticancer, and enzyme-inhibitory effects. This section details the research findings concerning these additional biological targets.

A series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated for their antimicrobial activity against a panel of eight bacterial and eight fungal species. nih.gov The compounds demonstrated potent activity, with one of the most active compounds exhibiting a minimum inhibitory concentration (MIC) in the range of 10.7–21.4 μmol mL-1 × 10-2 and a minimum bactericidal concentration (MBC) of 21.4–40.2 μmol mL-1 × 10-2. nih.gov Notably, the introduction of a bulky, electron-withdrawing chloro-group was found to enhance the antimicrobial activity of these compounds. nih.gov

In a different study, carboxamide-containing benzothiazole analogues were synthesized and their antibacterial potential was assessed. nih.gov One of the synthesized compounds, a benzothiazole derivative with an acetamide and a Boc-glycin moiety, showed potent inhibition against Enterococcus faecalis with a MIC value of 3.13 μM, which is comparable to the standard drug ciprofloxacin (B1669076) (MIC = 3.03 μM). nih.gov This compound also exhibited potent inhibition of DNA gyrase, with an IC50 value of 9.5 nM. nih.gov

Furthermore, urea-benzothiazole-triazole derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov One particular compound showed maximum inhibition against Pseudomonas fluorescence with a MIC of 0.0071 µmol/ml, which was better than the standard drug ciprofloxacin (MIC = 0.0094 µmol/mL). nih.gov The structure-activity relationship study indicated that the presence of a p-OCH3 group at the phenyl urea (B33335) moiety enhanced the antibacterial activity. nih.gov

The anticancer potential of various benzothiazole acetamide derivatives has been a subject of significant research. For instance, a substituted bromopyridine acetamide benzothiazole derivative demonstrated potent antitumor activity against several cancer cell lines, including SKRB-3, SW620, A549, and HepG2, with IC50 values of 1.2 nM, 4.3 nM, 44 nM, and 48 nM, respectively. nih.gov The mechanism of cell death was identified as apoptosis and was found to be concentration-dependent in HepG2 cells. nih.gov

Another study focused on 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide and a related analogue, which showed remarkable antitumor potential against different cancer cell lines. nih.gov The heterocyclic substitutions were found to significantly affect the antitumor potential of these derivatives. nih.gov Similarly, substituted thioxothiazolidine acetamide benzothiazole derivatives have been synthesized, with one compound showing effective anticancer activity against the HeLa cell line, inducing 96.8% inhibition with an IC50 value of 9.76 µM. nih.gov

Furthermore, a series of N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives were synthesized and evaluated for their cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir One derivative with an ortho chlorine moiety on the phenyl ring was the most active against HeLa cells, with an IC50 of 1.3±0.14 µM. ijcce.ac.ir

Analogues of this compound have also been investigated as inhibitors of various enzymes.

Cholinesterase Inhibition:

A novel series of benzothiazole–piperazine hybrids were designed and evaluated as multifunctional ligands against Alzheimer's disease. These compounds demonstrated modest to strong inhibition of acetylcholinesterase (AChE). rsc.org One of the most potent hybrid molecules exhibited effective, uncompetitive, and selective inhibition against AChE with an IC50 value of 2.31 μM. rsc.org In another study, a series of 2-[(6-substituted benzothiazol-2-yl)amino]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and evaluated for their ability to inhibit AChE. Several of these compounds were identified as potent anticholinesterase agents. nih.gov

Other Enzyme Targets:

Research has shown that 2,3-dihydro-4H-benzo[e] nih.govnih.govthiazin-4-ones, which share a core structure, exhibit inhibitory effects on cyclooxygenase-2 (COX-2). mdpi.com Additionally, a specific derivative, 2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one (BTZ043), is an effective inhibitor of decaprenyl-phosphoribose-epimerase (DprE1), an essential enzyme for tuberculosis treatment. mdpi.com

The diverse inhibitory potential of these analogues highlights the versatility of the benzothiazine and acetamide scaffolds in medicinal chemistry.

Interactive Data Table of Inhibitory Activities

| Compound Class/Derivative | Target Organism/Cell Line/Enzyme | Activity |

| N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-acetamides | Various Bacteria and Fungi | MIC: 10.7–21.4 μmol mL-1 × 10-2 |

| Carboxamide-containing benzothiazole analogue | Enterococcus faecalis | MIC: 3.13 μM |

| Carboxamide-containing benzothiazole analogue | DNA gyrase | IC50: 9.5 nM |

| Urea-benzothiazole-triazole derivative | Pseudomonas fluorescence | MIC: 0.0071 µmol/ml |

| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 cancer cell line | IC50: 1.2 nM |

| Substituted bromopyridine acetamide benzothiazole derivative | SW620 cancer cell line | IC50: 4.3 nM |

| Substituted bromopyridine acetamide benzothiazole derivative | A549 cancer cell line | IC50: 44 nM |

| Substituted bromopyridine acetamide benzothiazole derivative | HepG2 cancer cell line | IC50: 48 nM |

| Substituted thioxothiazolidine acetamide benzothiazole derivative | HeLa cancer cell line | IC50: 9.76 µM |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | HeLa cancer cell line | IC50: 1.3±0.14 µM |

| Benzothiazole–piperazine hybrid | Acetylcholinesterase (AChE) | IC50: 2.31 μM |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 4 Oxo 1,3 Benzothiazin 2 Yl Acetamide Derivatives

Elucidation of Key Pharmacophoric Features for Biological Efficacy

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For benzothiazinone derivatives, these studies have been instrumental in defining the key interactions with their biological targets, such as the DprE1 enzyme. stmjournals.com

A typical pharmacophore model for active benzothiazinone derivatives includes several key features:

Aromatic Rings: The fused benzene (B151609) ring of the benzothiazinone core is a critical feature, often participating in hydrophobic or pi-stacking interactions within the receptor's binding pocket.

Hydrogen Bond Acceptors: The ketone oxygen at the 4-position of the thiazinone ring is a crucial hydrogen bond acceptor.

Hydrogen Bond Donors: While the parent acetamide (B32628) structure contains an N-H group capable of hydrogen bonding, modifications often introduce other donor groups.

Hydrophobic Features: Substituents on both the benzene ring and the side-chain at the 2-position contribute to hydrophobic interactions that can significantly enhance binding affinity.

Pharmacophore mapping studies on benzothiazinone derivatives as DprE1 inhibitors have identified a model that typically consists of these essential features. The benzothiazinone core itself serves as a fundamental scaffold, with the fitness of a molecule for biological activity being determined by the presence and spatial arrangement of these pharmacophoric points. stmjournals.com For instance, a successful pharmacophore model for DprE1 inhibitors highlighted the necessity of the core heterocyclic system for establishing a foundational binding orientation. stmjournals.com

Impact of Substituent Effects on Activity and Selectivity

The biological activity and selectivity of N-(4-oxo-1,3-benzothiazin-2-yl)acetamide derivatives can be finely tuned by introducing various substituents at different positions on the molecule.

Modifications to the benzene ring of the benzothiazinone scaffold have a profound impact on the compound's potency. Research has shown that the introduction of strong electron-withdrawing groups is particularly favorable for antitubercular activity.

The most potent benzothiazinone derivatives, such as BTZ043 and PBTZ169, feature a nitro group (NO₂) at the 8-position and a trifluoromethyl group (CF₃) at the 6-position. nih.govresearchgate.net The nitro group is believed to be crucial for the mechanism of action, which involves covalent inhibition of the DprE1 enzyme. researchgate.net However, studies on non-nitro derivatives, where the nitro group is replaced by halogens (e.g., F, Cl, Br), have also been conducted. While these halogenated compounds retain some activity, they are generally less potent than their nitro-containing counterparts, suggesting that the potent electron-withdrawing nature and reactive potential of the nitro group are key for high efficacy. nih.govresearchgate.net

| Position 6 Substituent | Position 8 Substituent | Impact on Antitubercular Activity | Reference Compound Example |

|---|---|---|---|

| -CF₃ | -NO₂ | High Potency | BTZ043, PBTZ169 nih.gov |

| -F | -F | Reduced Potency vs. Nitro Analog | Halogenated non-nitro BTZ nih.gov |

| -Cl | -Cl | Reduced Potency vs. Nitro Analog | Halogenated non-nitro BTZ nih.gov |

| -Br | -Br | Reduced Potency vs. Nitro Analog | Halogenated non-nitro BTZ nih.gov |

The group attached to the 2-position of the 1,3-benzothiazin-4-one ring is critical for modulating both the potency and the physicochemical properties of the compounds, such as solubility and bioavailability. While the simple acetamide group provides a baseline of activity, more complex side chains have led to the development of highly potent drug candidates.

For example, in the highly active antitubercular agent PBTZ169, the 2-position is substituted with a piperidine (B6355638) ring. researchgate.net Further research has explored opening this ring structure to create more diverse and potentially more soluble analogues. These "side chain-modified" derivatives replace the cyclic amine with various linear or branched amino groups, often incorporating other functionalities like triazole rings. nih.gov These modifications aim to improve properties like aqueous solubility, which is a common challenge for the BTZ class, while maintaining high affinity for the target enzyme. nih.gov The data shows that significant variation in the side chain is possible without losing the core activity, allowing for optimization of pharmacokinetic profiles.

| Modification at Position 2 | Observed Effect | Example |

|---|---|---|

| Simple Acetamide | Baseline Activity | This compound |

| Piperidin-1-yl | High Potency (Antitubercular) | Analog of PBTZ169 researchgate.net |

| (4-Ethoxycarbonylpiperazin-1-yl) | Maintained Activity | Halogenated BTZ Derivatives nih.gov |

| {(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methylamino} | Improved Solubility, Potent Activity | Side Chain-Modified BTZ nih.gov |

The stereochemistry of the benzothiazinone scaffold can play a significant role in its biological activity. While the aromatic benzene ring is planar, the six-membered 1,3-thiazin-4-one ring is not necessarily flat. X-ray crystallography studies have revealed that this ring can adopt different conformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.

For benzothiazinone and related benzothiazine derivatives, three-dimensional QSAR (3D-QSAR) studies have been successfully developed. stmjournals.comnih.gov These models are built using a set of known active compounds (a training set) and are then validated using an external set of compounds (a test set) to ensure their predictive power.

The process typically involves:

Alignment: A series of structurally related molecules with known biological activities are superimposed according to common structural features or a pharmacophore model.

Descriptor Calculation: Molecular fields (steric and electrostatic) are calculated around the aligned molecules. These values serve as the descriptors.

Model Generation: Statistical methods, most commonly Partial Least Squares (PLS), are used to generate a mathematical equation that correlates the variations in the molecular fields with the variations in biological activity. nih.gov

Validation: The resulting model is rigorously validated to assess its statistical significance and predictive ability.

Successful 3D-QSAR models for benzothiazine derivatives have shown a good correlation between the predicted and experimental activities. nih.gov The graphical outputs of these models, in the form of contour maps, provide valuable insights by indicating regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a contour map might show that adding a bulky, hydrophobic group in a specific region would be beneficial for activity, while adding an electronegative group in another region would be detrimental. These predictive insights are invaluable for the rational design of new, more effective this compound derivatives. stmjournals.com

Identification of Physicochemical Descriptors Correlated with Activity

Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazine derivatives have been instrumental in identifying key physicochemical descriptors that correlate with their dual inhibitory activity against A2A adenosine (B11128) receptors (A2AAR) and monoamine oxidase B (MAO-B). nih.gov Through the generation of three-dimensional QSAR (3D-QSAR) and hologram QSAR (HQSAR) models, researchers have elucidated the structural features influencing the potency of these compounds. nih.gov

For A2AAR antagonist activity, 3D-QSAR models have highlighted the importance of specific steric and electronic features. The models reveal that bulky substituents are favored at certain positions, suggesting that the volume and shape of the molecule are critical for effective binding to the receptor. nih.gov Furthermore, the presence of electropositive and electronegative groups at specific locations on the benzothiazine scaffold significantly impacts activity. These findings indicate that electrostatic interactions play a crucial role in the ligand-receptor binding affinity.

The table below summarizes the key physicochemical descriptors identified through QSAR studies and their correlation with the biological activities of this compound derivatives.

| Physicochemical Descriptor | Correlation with A2AAR Antagonist Activity | Correlation with MAO-B Inhibitory Activity |

|---|---|---|

| Steric Properties (e.g., molecular volume, shape) | Positive correlation with bulky substituents at specific positions. nih.gov | Significant correlation, indicating the importance of molecular size and shape for binding. nih.gov |

| Electronic Properties (e.g., electrostatic potential, partial charges) | Significant correlation with the presence of electropositive and electronegative groups at key locations. nih.gov | Important for activity, highlighting the role of electrostatic interactions in the active site. nih.gov |

Understanding Structural Requirements for Dual-Targeting Capabilities (e.g., A2AAR/MAO-B)

The development of this compound derivatives as dual-targeting agents for the A2A adenosine receptor (A2AAR) and monoamine oxidase B (MAO-B) has provided valuable insights into the structural features necessary for simultaneous inhibition of both targets. A key strategy in achieving this dual activity has been the modification of substituents at the 2-position of the 4H-3,1-benzothiazin-4-one core. nih.gov

Initial investigations revealed that certain benzothiazinones, such as 2-(3-chlorophenoxy)-N-(4-oxo-4H-3,1-benzothiazin-2-yl)acetamide, were potent inhibitors of MAO-B. nih.gov However, to confer high affinity and selectivity for A2AARs, the introduction of larger substituents at the 2-position was found to be crucial. nih.gov Derivatives incorporating methoxycinnamoylamino, phenylbutyrylamino, or chlorobenzylpiperazinylbenzamido residues demonstrated significant A2AAR binding affinity. nih.govresearchgate.net

Through a process of optimization for both targets, potent dual-acting A2AAR/MAO-B inhibitors with a non-xanthine structure were developed. nih.gov One of the most successful derivatives identified was N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide. nih.gov This compound exhibited potent inhibition of both human A2AAR and human MAO-B, with a high degree of selectivity over other adenosine receptor subtypes and MAO-A. nih.gov The phenylbutanamide moiety appears to provide the optimal combination of size, shape, and lipophilicity to effectively occupy the binding sites of both target proteins. nih.gov

The table below presents a selection of this compound derivatives and their corresponding activities at the A2AAR and MAO-B, illustrating the structural requirements for dual-targeting capabilities.

| Compound | Substituent at 2-position | Human A2AAR Affinity (Ki, nM) | Human MAO-B Inhibition (IC50, nM) |

|---|---|---|---|

| N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide | 4-phenylbutanamide | 39.5 nih.gov | 34.9 nih.gov |

| 2-(3-chlorophenoxy)-N-(4-oxo-4H-3,1-benzothiazin-2-yl)acetamide | 2-(3-chlorophenoxy)acetamide | - | 1.63 nih.gov |

| Derivative with methoxycinnamoylamino residue | methoxycinnamoylamino | 39.5-69.5 nih.gov | - |

| Derivative with chlorobenzylpiperazinylbenzamido residue | chlorobenzylpiperazinylbenzamido | 39.5-69.5 nih.gov | - |

Computational and Theoretical Chemistry Applications in Research on N 4 Oxo 1,3 Benzothiazin 2 Yl Acetamide

Intermolecular Interaction Analysis through Hirshfeld Surfaces and Crystal Packing

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions. By mapping the electron distribution of a molecule within its crystal environment, Hirshfeld surfaces provide a detailed picture of close contacts with neighboring molecules.

For benzothiazine derivatives, Hirshfeld surface analysis reveals the predominant intermolecular interactions that stabilize the crystal structure. These analyses, performed on structurally similar compounds, suggest that the crystal packing of N-(4-oxo-1,3-benzothiazin-2-yl)acetamide would likely be dominated by a combination of hydrogen bonds and van der Waals forces. The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of different types of intermolecular contacts.

Based on studies of related benzothiazine and benzothiazole (B30560) structures, the following intermolecular contacts are expected to be significant in the crystal packing of this compound nih.govnih.govnih.govnih.gov:

| Interaction Type | Description | Anticipated Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms are typically the most abundant, reflecting the high proportion of hydrogen on the molecular surface. | ~40-50% |

| C···H/H···C | These interactions are indicative of C-H···π interactions and other van der Waals forces. | ~20-30% |

| O···H/H···O | These contacts are characteristic of hydrogen bonds, particularly involving the carbonyl oxygen and the amide hydrogen. | ~5-20% |

| S···H/H···S | Interactions involving the sulfur atom of the benzothiazine ring contribute to the overall crystal stability. | ~4-8% |

The red spots on a Hirshfeld surface mapped over dnorm highlight close contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions like hydrogen bonds nih.gov. The electrostatic potential mapped on the Hirshfeld surface can further distinguish hydrogen-bond donors (positive potential) and acceptors (negative potential) nih.gov. In the case of this compound, the amide N-H group would act as a hydrogen-bond donor, while the carbonyl oxygen and the nitrogen atom of the thiazine (B8601807) ring could serve as acceptors.

De Novo Design Approaches and Virtual Screening for Novel this compound Analogues

The scaffold of this compound presents a promising starting point for the design of new bioactive molecules. De novo design and virtual screening are powerful computational strategies employed to explore the chemical space around a core structure and identify novel analogues with desired biological activities nih.govresearchgate.net.

De Novo Design

De novo drug design involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a specific biological target. This process typically starts with an empty binding site of a target protein or by using a known ligand as a template. For the this compound scaffold, a de novo design strategy would involve:

Scaffold Hopping or Decoration: Modifying the core benzothiazine structure by replacing or adding functional groups to enhance binding affinity and selectivity for a target.

Fragment-Based Growth: Growing a new molecule from a small molecular fragment placed in a favorable position within the target's binding site.

Linker Design: Connecting different molecular fragments with suitable linkers to optimize their interactions with the target.

These approaches utilize algorithms that consider steric and electronic complementarity between the designed molecule and the target's active site.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target mdpi.comresearchgate.net. This method can be broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional structure of the biological target, typically a protein. Molecular docking is the most common SBVS method, where each compound in a database is computationally placed into the binding site of the target, and a scoring function is used to estimate the binding affinity mdpi.com. For this compound analogues, SBVS could be used to screen for potential inhibitors of enzymes like cyclooxygenase (COX) or other relevant targets nih.gov.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This method relies on the principle that molecules with similar structures are likely to have similar biological activities nih.gov. A known active compound, such as a potent this compound analogue, is used as a template to search for other compounds with similar physicochemical properties or 2D/3D structural features.

The workflow for a typical virtual screening campaign for novel this compound analogues is outlined below:

| Step | Description | Key Considerations |

|---|---|---|

| 1. Library Preparation | A large database of chemical compounds is prepared, often containing millions of molecules. | Diversity of chemical structures, drug-likeness filters (e.g., Lipinski's rule of five). |

| 2. Target Preparation | For SBVS, the 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking. | Defining the binding site, assigning protonation states. |

| 3. Docking and Scoring | Each compound in the library is docked into the target's binding site, and its binding affinity is scored. | Choice of docking algorithm and scoring function. |

| 4. Hit Selection and Filtering | Compounds with the best scores are selected as "hits." Further filtering based on visual inspection of binding modes and other criteria is performed. | Analysis of key interactions with active site residues. |

| 5. Experimental Validation | The most promising hits are synthesized and tested in vitro to validate their biological activity. | Correlation between computational predictions and experimental results. |

Through these computational approaches, researchers can efficiently explore vast chemical spaces to design and identify novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties for various therapeutic applications uobasrah.edu.iqnih.gov.

Conclusion and Future Perspectives in N 4 Oxo 1,3 Benzothiazin 2 Yl Acetamide Research

Summary of Key Research Findings and Advances

Research into the broader class of 1,3-benzothiazin-4-ones has revealed a wealth of biological activities. A significant breakthrough in this area is the discovery of benzothiazinones (BTZs) as potent antitubercular agents. nih.govacs.orgacs.orgbioworld.com These compounds act as prodrugs that, upon reduction of their nitro group, covalently inhibit the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. acs.org This mechanism of action renders them effective against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. nih.govbioworld.com

While specific studies on N-(4-oxo-1,3-benzothiazin-2-yl)acetamide are limited, research on structurally similar compounds provides valuable insights. For instance, derivatives of N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide have been synthesized and evaluated for their antifungal properties. cbijournal.comresearchgate.net Furthermore, other benzothiazine derivatives have been investigated for a range of biological activities, including:

Anticancer Activity: Various benzothiazole (B30560) derivatives, a related class of compounds, have demonstrated interesting anticancer activities. nih.gov For example, N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide and N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)-2-(4-chlorophenylthio)acetamide have shown notable anticancer potential. nih.gov

Anti-inflammatory Properties: Benzothiazole derivatives bearing carboxamide moieties have been synthesized and have shown in vivo anti-inflammatory and analgesic activities. nih.gov

Enzyme Inhibition: A structurally related compound, 2-(3-chlorophenoxy)-N-(4-oxo-4H-3,1-benzothiazin-2-yl)acetamide, was identified as a potent inhibitor of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases. researchgate.net Additionally, certain benzothiazin-4-ones have been explored as potential acetylcholinesterase inhibitors. nih.gov

These findings for related structures suggest that the this compound scaffold is a versatile platform for the development of various therapeutic agents.

Identification of Knowledge Gaps and Unaddressed Research Questions

Despite the promising activities of the broader benzothiazinone class, there are significant knowledge gaps specifically concerning this compound. Key unaddressed research questions include:

Comprehensive Biological Profiling: The full spectrum of biological activities for this compound has not been systematically investigated. Its potential as an anticancer, anti-inflammatory, or antimicrobial agent remains largely unexplored.

Mechanism of Action: For activities other than the well-characterized antitubercular effect of nitro-benzothiazinones, the precise molecular mechanisms of action of this compound are unknown.

Structure-Activity Relationships (SAR): Detailed SAR studies on this compound are lacking. Understanding how modifications to the acetamide (B32628) group and the benzothiazinone core affect biological activity is crucial for rational drug design.

Pharmacokinetic and Toxicological Profile: There is a dearth of information on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound.

Addressing these questions is essential for determining the therapeutic potential of this specific compound.

Future Directions in the Rational Design and Synthesis of Advanced Benzothiazinone Compounds

The versatility of the benzothiazinone scaffold provides a solid foundation for the rational design and synthesis of advanced derivatives with improved potency and selectivity. Future efforts should focus on:

Scaffold Modification: Systematic modification of the benzothiazinone ring system, including substitutions at various positions, could lead to the discovery of compounds with enhanced activity and optimized pharmacokinetic properties.

Side Chain Engineering: The acetamide side chain of this compound offers a prime location for chemical modification. Introducing diverse functional groups could modulate the compound's biological targets and physicochemical properties. For instance, the synthesis of new 8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one derivatives has led to compounds with excellent in vitro activity against M. tuberculosis. nih.gov

Hybrid Molecule Design: Combining the benzothiazinone pharmacophore with other known bioactive moieties could lead to the development of hybrid molecules with dual or synergistic therapeutic effects.

Computational Modeling: Utilizing computational tools for molecular docking and predictive ADMET studies can guide the design of new derivatives with a higher probability of success, thereby streamlining the drug discovery process.

A summary of potential synthetic strategies for related benzothiazine derivatives is presented in the table below.

| Starting Materials | Reaction Conditions | Resulting Compound Class | Reference |

| 2-Aminothiophenol and Maleic Anhydride (B1165640) | Condensation, followed by reaction with thionyl chloride and substituted anilines | N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives | cbijournal.com |

| Anthranilic Acid Derivatives | Various preparative routes | 4H-3,1-Benzothiazin-4-ones | researchgate.net |

Potential for Development as Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological processes. The inherent reactivity and biological activity of the benzothiazinone core suggest that this compound and its derivatives could be developed as molecular probes.

Fluorescent Probes: By incorporating fluorescent moieties into the this compound structure, it may be possible to create probes for visualizing specific cellular components or tracking the compound's distribution within cells.

Affinity-Based Probes: The covalent modification mechanism of some benzothiazinones, such as the antitubercular BTZs, could be exploited to design affinity-based probes for identifying and characterizing their protein targets.

Probes for Enzyme Activity: Given that related compounds have shown inhibitory activity against enzymes like MAO-B and acetylcholinesterase, derivatives of this compound could be developed as probes to study the activity and localization of these enzymes in biological systems. researchgate.netnih.gov

The development of such probes would not only advance our understanding of the compound's mechanism of action but also provide valuable tools for broader biological research.

Opportunities for Broadening the Scope of Biological Investigation

The current research on benzothiazinones, while heavily focused on their antitubercular properties, has hinted at a much broader range of biological activities. Future investigations should aim to explore these untapped potentials for this compound.

Neurodegenerative Diseases: The potent MAO-B inhibition exhibited by a related benzothiazinone suggests that this compound derivatives could be investigated as potential treatments for Parkinson's disease and other neurological disorders. researchgate.net

Oncology: The anticancer activity observed in related benzothiazole structures warrants a thorough investigation of this compound against a panel of cancer cell lines to identify potential antitumor agents. nih.gov

Inflammatory Disorders: The anti-inflammatory properties of similar compounds indicate that this compound could be a lead structure for the development of novel anti-inflammatory drugs. nih.gov

Infectious Diseases Beyond Tuberculosis: While the antitubercular activity is well-established for nitro-benzothiazinones, the potential of this compound against other bacterial and fungal pathogens should be systematically evaluated.

By expanding the scope of biological testing, the full therapeutic potential of this promising class of compounds can be realized.

Q & A

Q. What synthetic strategies are most efficient for preparing N-(4-oxo-1,3-benzothiazin-2-yl)acetamide derivatives?

The synthesis typically involves coupling benzothiazinone scaffolds with acetamide groups via one-step condensation or multi-step protocols. For example, describes a simplified one-step method for structurally similar 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, enabling rapid diversification of substituents. Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography. NMR and mass spectrometry are critical for confirming structural integrity .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming proton environments and connectivity, particularly the acetamide NH and benzothiazinone aromatic protons. Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1750 cm⁻¹) and N–H stretches. Elemental analysis ensures stoichiometric purity, while mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating the antifungal activity of this compound?

Microdilution assays against fungal pathogens (e.g., Alternaria solani, Phoma lingam) are commonly used. EC₅₀ values (effective concentration for 50% growth inhibition) are calculated via dose-response curves. Comparisons with commercial fungicides (e.g., azoles) validate potency. highlights compound 4e (a structural analog) with EC₅₀ values of 1–2 µg/mL, comparable to standard agents .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations of this compound?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and torsion angles. Tools like SHELXL refine structures against experimental data, addressing discrepancies in tautomeric forms or stereochemistry. For example, and demonstrate how SCXRD confirmed hydrogen bonding networks and molecular packing in benzothiazinone derivatives, critical for validating computational models .

Q. What intermolecular interactions govern the stability and solubility of this compound in solid-state formulations?

Graph-set analysis ( ) identifies hydrogen-bonding motifs (e.g., N–H···O=C or C–H···π interactions) that stabilize crystal lattices. For instance, the benzothiazinone carbonyl often participates in dimeric hydrogen bonds, while acetamide groups form chains. Solubility can be modulated by disrupting these interactions via co-crystallization or salt formation .

Q. How do substituent modifications on the benzothiazinone core impact biological activity and oxidative stability?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., –NO₂, –Cl) at the 4-position enhance antifungal activity by increasing electrophilicity. Conversely, bulky substituents reduce membrane permeability. Antioxidant assays (e.g., DPPH radical scavenging) in show that methyl/phenyl groups on the acetamide side chain improve radical stabilization .

Q. What methodological pitfalls arise in interpreting bioactivity data for benzothiazinone-acetamide hybrids?

False positives in antifungal assays may stem from compound aggregation or reactive oxygen species (ROS) generation. Control experiments with antioxidants (e.g., ascorbic acid) or detergent additives (e.g., Tween-20) can distinguish specific inhibition from nonspecific effects. Additionally, cytotoxicity assays (e.g., MTT on mammalian cells) ensure selectivity .

Methodological Guidance

Best practices for refining crystal structures of benzothiazinone derivatives using SHELX:

- Use SHELXL for least-squares refinement, starting with isotropic thermal parameters and progressing to anisotropic refinement.

- Validate hydrogen bonding with PLATON or Mercury to ensure geometric accuracy.

- Address twinning or disorder by partitioning occupancy or applying restraints ().

Strategies for optimizing reaction yields in acetamide coupling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.